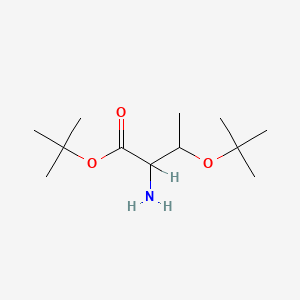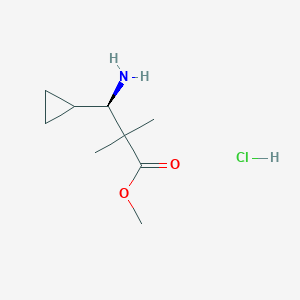
Methyl (3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications
Synthesis and Biological Activity
Synthetic Approaches and Derivatives : Research on compounds structurally related to Methyl (3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate; hydrochloride focuses on their synthesis and potential biological applications. For instance, the development of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives has been explored for their anticancer activities. These studies involve saponification, hydrazinolysis, and reactions with various amines and amino acid esters, showcasing methods that could potentially be applied to Methyl (3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate; hydrochloride for creating derivatives with specific biological activities (Rayes et al., 2020).
Antiproliferative and Apoptotic Activities : The same study by Rayes et al. (2020) highlights that some synthesized derivatives show selective inhibitory actions on colon cancer cells (HCT-116), without affecting normal, non-cancerous cells (HEK-293). This selectivity suggests potential for developing targeted cancer therapies. The compounds were also found to potentially act through the HSP90 and TRAP1 mediated signaling pathways, offering a clue to their mechanism of action.
Metal Complexes and Antitumor Activities
Metal Complex Synthesis : Another area of interest is the synthesis of metal complexes using derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. These complexes have been tested for their anti-tumor activities, with some showing promising results against human colorectal carcinoma cells. Such studies could inspire research into metal complexes of Methyl (3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate; hydrochloride for exploring their antitumor potential (Aboelmagd et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12-3)7(10)6-4-5-6;/h6-7H,4-5,10H2,1-3H3;1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTIVGWCXYYSAS-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1CC1)N)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C1CC1)N)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

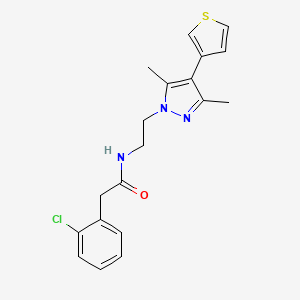

![(1H-indol-2-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411850.png)
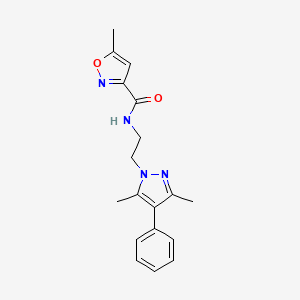
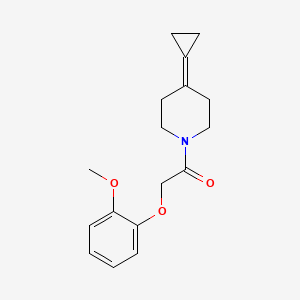

![2-Cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2411857.png)
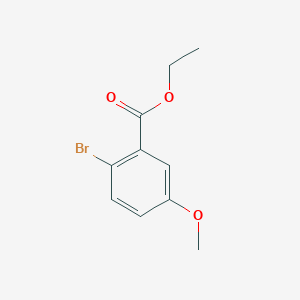
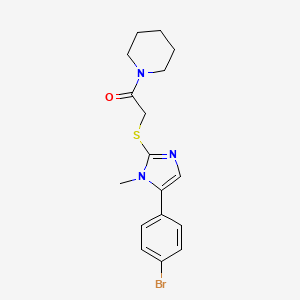
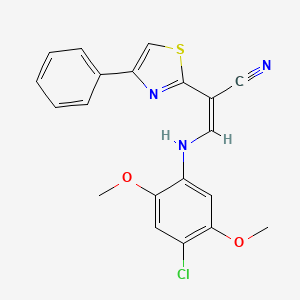

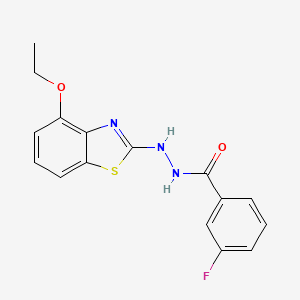
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2411865.png)
